molecular formula C20H23N B1230500 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

Numéro de catalogue B1230500
Poids moléculaire: 277.4 g/mol
Clé InChI: GSXJSGMDWKPVBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-(phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] is a member of piperidines.

Applications De Recherche Scientifique

Sigma Receptor Ligands

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] and its derivatives have been researched for their binding properties to sigma receptors. They are found to show high affinity and selectivity for sigma(1) receptors. Some compounds within this class, particularly those with a cyano group in position 3 of the spirocycle, display potent sigma(1) receptor affinity (Maier & Wünsch, 2002).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]. Methods for synthesizing spiro[indoline-3,4'-piperidine] derivatives, an important motif in various biologically active compounds, have been developed. These methods include guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions (Sugimoto et al., 2023).

Antimycobacterial Activity

Spiro-piperidin-4-ones, related to 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine], have been synthesized and evaluated for antimycobacterial activity. Some of these compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting potential as antimycobacterial agents (Kumar et al., 2008).

Propriétés

Nom du produit

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

Formule moléculaire

C20H23N

Poids moléculaire

277.4 g/mol

Nom IUPAC

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine]

InChI

InChI=1S/C20H23N/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20/h1-9H,10-16H2

Clé InChI

GSXJSGMDWKPVBY-UHFFFAOYSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41

SMILES canonique

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41

Origine du produit

United States

Synthesis routes and methods I

Procedure details

4-(2-Phenylethyl)pyridine (8.5 g, 46 mmol) and benzyl chloride (11.64 g, 92 mmol) were refluxed in acetone for 48 h. The precipitated 1-benzyl-4-(2-phenylethyl)pyridinium chloride was filtered, washed with acetone and dried in vacuo at 50° C. to obtain 9.35 g (65%) off the white solid. 1-Benzyl-4-(2-phenylethyl)pyridinium chloride (9.0 g, 29.0 mmol) was suspended in MeOH (100 mL) and cooled to 0° C. in an ice bath. NaBH4 (4.73 g, 207.2 mmol) was added portionwise with vigorous stirring over 40 min. After cooling and stirring for an additional 1 h, the reaction mixture was concentrated under reduced pressure and partitioned between H2O (50 mL) and CH2Cl2 (50 mL). The layers were separated, and the aqueous phase was re-extracted with CH2Cl2 (50 mL). The combined CH2Cl2 extracts were dried over Na2SO4, and concentrated under reduced pressure to provide 7.1 g (91%) of 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine as a pale yellow oil. 1H NMR ((CDCl3) δ2.14 (br s, 2, N--CH2 --C H2 --CH =), 2.27 (t, 2, J=8 Hz, N--C H2 --CH2 --), 2.57 (t,2, J=6 Hz, Ph--C H2 --CH2 --), 2.73 (m, 2, Ph--CH2 --C H2 --), 2.97 (br s, 2, N--C H2--CH=), 3.59 (s, 2, Ph-CH2 --N), 5.41 (m, 1, CH=C--), 7.14-7.38 (m, 10, phenyl). 1-Benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine (7.1 g, 25.6 mmol) was refluxed in 85% H3PO4 (50 mL) for 80 h. The reaction mixture was basified with 6N NH4OH and extracted with ether (2×100 mL). The ethereal extracts were dried over MgSO4 and concentrated under reduced pressure to a residue. The crude product was purified by radial flow chromatography on silica (hexane,9:acetone,1) to yield 2.3 g (32%) of 1'-benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] as a straw colored liquid. 1H NMR (CDCl3) δ1.53 (br d, 2, piperidyl β-Heq.), 1.96 (dt, 2, piperidyl β-Hax),2.02 (t, 2, Ph--CH2 --C H2 --, J=6 Hz, ), 2.20 (dt, 2, piperidyl α-Hax), 2.90 (m, 4, Ph-C H2 --CH2 -- & piperidyl α-Heq), 3.59 (s, 2, benzyl), 7.14-7.40 (m, 9, phenyl).
[Compound]
Name
N--C H2 --CH2 -
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ph--CH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-Benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of spiro[indane-1,4'-piperidine] (110 mg, 0.59 mmol), in anhydrous DMF (10 ml), under an atmosphere of nitrogen, was added potassium carbonate (98 mg, 0.71 mmol) followed by benzyl bromide (0.08 ml, 0.65 mmol) dropwise. The mixture was heated at 100° C. for 2 hours, after which time the solution was cooled to ambient temperature. The solvent was removed in vacuo, then ether (20 ml) was added to the residue and the mixture was washed with water (2×20 ml). The organic layer was separated, dried (MgSO4) and the solvent evaporated in vacuo. The crude residue was chromatographed using 1:1 petrol (60/80):ether, to give 1'-benzylspiro[indane-1,4'-piperidine] as a viscous colourless oil (31 mg, 20%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(2-Phenylethyl)pyridine (8.5 g, 46 mmol) and benzyl chloride (11.64 g, 92 mmol) were refluxed in acetone for 48 h. The precipitated 1-benzyl-4-(2phenylethyl)pyridinium chloride was filtered, washed with acetone and dried in vacuo at 50° C. to obtain 9.35 g (65%) off the white solid. 1-Benzyl-4-(2phenylethyl)pyridinium chloride (9.0 g, 29.0 mmol) was suspended in MeOH (100 mL) and cooled to 0° C. in an ice bath. NaBH4 (4.73 g, 207.2 mmol) was added portionwise with vigorous stirring over 40 min. After cooling and stirring for an additional 1 h, the reaction mixture was concentrated under reduced pressure and partitioned between H2O (50 mL) and CH2Cl2 (50 mL). The layers were separated, and the aqueous phase was re-extracted with CH2Cl2 (50 mL). The combined CH2Cl2 extracts were dried over Na2SO4, and concentrated under reduced pressure to provide 7.1 g (91%) of 1-benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine as a pale yellow oil. 1H NMR (CDCl3)δ2.14 (br s, 2, N--CH2 --CH2 --CH=), 2.27 (t, 2, J=8 Hz, N--CH2 --CH2 --), 2.57 (t, 2, J=6 Hz, Ph-CH2 --CH2 --), 2.73 (m, 2, Ph-CH2 --CH2), 2.97 (br s, 2, N--CH=), 3.59 (s, 2, Ph-CH2 --N), 5.41 (m, 1, CH=C--), 7.14-7.38 (m, 10, phenyl). 1-Benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine (7.1 g, 25.6 mmol) was refluxed in 85% H3PO4 (50 mL) for 80 h. The reaction mixture was basified with 6N NH4OH and extracted with ether (2×100 mL). The ethereal extracts were dried over MgSO4 and concentrated under reduced pressure to a residue. The crude product was purified by radial flow chromatography on silica (hexane,9:acetone, 1) to yield 2.3 g (32%) of 1'-benzyl-2,3-dihydrospiro[indene-l,4'-piperidine] as a straw colored liquid. 1H NMR (CDCl3)δ1.53 (br d, 2, piperidyl β-Heq.), 1.96 (dt, 2, piperidyl β-Hax), 2.02 (t, 2, Ph-CH2 --CH2 --, J=6 Hz, ), 2.20 (dt, 2, piperidyl α-Hax), 2.90 (m, 4, Ph-CH2 --CH2 -- & piperidyl α-Heq), 3.59 (s, 2, benzyl), 7.14-7.40 (m, 9, phenyl).
Name
1-Benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Reactant of Route 3
Reactant of Route 3
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Reactant of Route 5
Reactant of Route 5
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Reactant of Route 6
Reactant of Route 6
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.